An In-Depth Technical Guide to Triphenyllead Acetate: Structure, Synthesis, and Applications
An In-Depth Technical Guide to Triphenyllead Acetate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Molecular Architecture
Triphenyllead acetate, an organometallic compound, is characterized by a central lead atom covalently bonded to three phenyl rings and an acetate group. This structure imparts specific chemical reactivity and physical properties that are of interest in various scientific domains.
Molecular Structure
The molecular structure of triphenyllead acetate consists of a lead(IV) center coordinated to three phenyl (C₆H₅) ligands and one acetate (CH₃COO⁻) ligand. The geometry around the lead atom is typically tetrahedral.
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C_phenyl1 [label="C₁", fillcolor="#34A853"]; C_phenyl2 [label="C₂", fillcolor="#34A853"]; C_phenyl3 [label="C₃", fillcolor="#34A853"];
// Edges Pb -- C_phenyl1 [label=" Ph"]; Pb -- C_phenyl2 [label=" Ph"]; Pb -- C_phenyl3 [label=" Ph"]; Pb -- O1_acetate [label=" OAc"];
O1_acetate -- C_acetate; C_acetate -- O2_acetate [style=dotted]; // Representing delocalization C_acetate -- C_methyl; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; }
Caption: Molecular structure of triphenyllead acetate.Physicochemical Properties
A summary of the key physicochemical properties of triphenyllead acetate is provided in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1162-06-7 | [1] |
| Molecular Formula | C₂₀H₁₈O₂Pb | [2] |
| Molecular Weight | 497.55 g/mol | [2] |
| Appearance | White crystalline solid | General knowledge |
| Melting Point | 164-166 °C | [3] |
| Solubility | Soluble in organic solvents such as chloroform and hot acetic acid. | [4] |
Synthesis of Triphenyllead Acetate: A Methodological Overview
The synthesis of triphenyllead acetate can be achieved through several routes, often involving the reaction of a triphenyllead precursor with an acetate source. A common and effective method is the reaction of triphenyllead hydroxide with acetic acid. This acid-base neutralization reaction yields triphenyllead acetate and water as the byproduct, ensuring a high yield of the desired product.
Experimental Protocol: Synthesis from Triphenyllead Hydroxide
This protocol details a laboratory-scale synthesis of triphenyllead acetate.
Materials:
-
Triphenyllead hydroxide ((C₆H₅)₃PbOH)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Distilled water
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution: In a reaction flask, dissolve a known quantity of triphenyllead hydroxide in a minimal amount of warm ethanol.
-
Reaction: While stirring, slowly add a stoichiometric equivalent of glacial acetic acid to the dissolved triphenyllead hydroxide. An exothermic reaction may be observed.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux for approximately one hour to ensure the reaction goes to completion.
-
Cooling and Precipitation: After reflux, allow the reaction mixture to cool slowly to room temperature. Triphenyllead acetate will begin to precipitate out of the solution. For maximum yield, the flask can be placed in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold distilled water to remove any unreacted acetic acid or other water-soluble impurities.
-
Drying: Dry the purified triphenyllead acetate crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.
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Caption: Workflow for the synthesis of triphenyllead acetate.Applications in Scientific Research and Development
Organolead compounds, including triphenyllead acetate, have found utility in various areas of chemical synthesis and material science. Their reactivity makes them valuable reagents, although their toxicity necessitates careful handling.
Role in Organic Synthesis
Triphenyllead acetate can serve as a source of the triphenyllead cation or the triphenylplumbyl radical, making it a useful reagent in specific organic transformations. Organolead compounds are known to participate in coupling reactions to form carbon-carbon bonds.[5] For instance, they can be used in the synthesis of sterically hindered biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.[5]
Biocidal Properties
Certain organotin and organolead compounds have been investigated for their biocidal activity.[6] While the use of organolead compounds in widespread applications like antifouling paints has been phased out due to environmental concerns, their potent activity against fungi and bacteria continues to be a subject of research for specialized applications where controlled use is possible. The triphenyl moiety in triphenyllead acetate is thought to contribute to its biocidal efficacy.
Toxicology and Safety: A Critical Imperative
All lead compounds are toxic, and organolead compounds, in particular, present significant health risks due to their ability to be absorbed through the skin and their effects on the central nervous system.[7]
Hazard Identification and GHS Classification
-
Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.[8]
-
Reproductive Toxicity: May damage fertility or the unborn child.[8]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[8]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[8]
Safe Handling and Personal Protective Equipment (PPE)
Due to its toxicity, strict safety protocols must be followed when handling triphenyllead acetate.
-
Engineering Controls: All work with triphenyllead acetate should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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subgraph "cluster_emergency" { label="Emergency Response"; style=filled; color="#FCE8E6"; emergency_inhalation [label="Inhalation: Fresh Air, Medical Aid"]; emergency_skin [label="Skin Contact: Wash Thoroughly"]; emergency_eye [label="Eye Contact: Flush with Water"]; emergency_ingestion [label="Ingestion: Seek Immediate Medical Help"]; }
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Caption: Key safety protocols for handling triphenyllead acetate.Conclusion
Triphenyllead acetate is a compound with distinct chemical properties and potential applications in specialized areas of research. Its synthesis is achievable through established laboratory procedures. However, the significant toxicity associated with organolead compounds necessitates a profound respect for and adherence to stringent safety protocols. This guide serves as a foundational resource for researchers and professionals, emphasizing both the scientific utility and the critical importance of safe handling practices for this compound.
References
- American Chemical Society. SciFinder. CAS Registry Number 1162-06-7. Accessed January 23, 2026.
-
PubChem. Triphenyllead acetate. National Center for Biotechnology Information. [Link]
- Lide, D. R., ed. CRC Handbook of Chemistry and Physics. 89th ed.
- Buckingham, J., ed. Dictionary of Organometallic Compounds. Vol. 2. London: Chapman and Hall, 1984.
- Pinhey, J. T. "Organolead(IV) Tricarboxylates in Organic Synthesis." Australian Journal of Chemistry 49, no. 5 (1996): 573-581.
- Davies, A. G. Organotin Chemistry. 2nd ed. Weinheim: Wiley-VCH, 2004.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Lead. U.S. Department of Health and Human Services, Public Health Service, 2020.
-
PubChem. Chlorotriphenylplumbane. National Center for Biotechnology Information. [Link]
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